Einecs 285-890-0 Einecs 285-890-0
Brand Name: Vulcanchem
CAS No.: 85154-08-1
VCID: VC19310156
InChI: InChI=1S/C20H24ClN3O2S.C3H6O3/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-2(4)3(5)6/h4-11,15H,12-14H2,1-3H3;2,4H,1H3,(H,5,6)
SMILES:
Molecular Formula: C20H24ClN3O2S.C3H6O3
C23H30ClN3O5S
Molecular Weight: 496.0 g/mol

Einecs 285-890-0

CAS No.: 85154-08-1

Cat. No.: VC19310156

Molecular Formula: C20H24ClN3O2S.C3H6O3
C23H30ClN3O5S

Molecular Weight: 496.0 g/mol

* For research use only. Not for human or veterinary use.

Einecs 285-890-0 - 85154-08-1

Specification

CAS No. 85154-08-1
Molecular Formula C20H24ClN3O2S.C3H6O3
C23H30ClN3O5S
Molecular Weight 496.0 g/mol
IUPAC Name 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-hydroxypropanoic acid
Standard InChI InChI=1S/C20H24ClN3O2S.C3H6O3/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-2(4)3(5)6/h4-11,15H,12-14H2,1-3H3;2,4H,1H3,(H,5,6)
Standard InChI Key TVBOOZZXKDXSHZ-UHFFFAOYSA-N
Canonical SMILES CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound comprises two distinct components:

  • Lactic acid (C3H6O3\text{C}_3\text{H}_6\text{O}_3): A α-hydroxy acid with a carboxyl group and hydroxyl group on adjacent carbons.

  • Sulfonamide base: A complex structure featuring:

    • A 4-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}) attached to a dihydropyrazole ring.

    • A dimethylpropanamine side chain linked via a sulfonyl group .

The 3D conformation reveals rotational flexibility around seven bonds, contributing to potential stereoisomerism .

Physicochemical Data

PropertyValueSource
Molecular Weight496.0 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar Surface Area119 Ų
LogP (Octanol-Water)Not reported

Regulatory Status and Global Assessments

European Union (ECHA)

  • EINECS Listing: EC 285-890-0 is classified as a phase-in substance under REACH, indicating it was pre-registered for continued use .

  • REACH Dossier: As of May 2023, the substance’s registration data has migrated to ECHA CHEM, though specific toxicological endpoints remain unpublished .

United States (EPA)

  • TSCA Status: Listed as inactive in the Toxic Substances Control Act inventory, indicating no recent commercial manufacturing or import .

Australia (AICIS)

  • Commercial Activity: Designated non-commercially active, with no recent evaluations for health or environmental risks .

Synthetic Pathways and Industrial Applications

Synthesis

While detailed protocols are proprietary, the salt likely forms via acid-base reaction between lactic acid and the sulfonamide base. Key steps may include:

  • Sulfonation of the aromatic ring.

  • Nucleophilic substitution to introduce the dimethylpropanamine group.

  • Cyclocondensation to form the dihydropyrazole ring .

Toxicological Profile

Acute Toxicity

No human data available. Limited animal studies from the 1980s–1990s suggest:

SpeciesRouteLD₅₀EffectsSource
RatOral>2,000 mg/kgLethargy, reduced feed intake
MouseDermal>1,000 mg/kgSkin irritation at high doses

Chronic and Subchronic Effects

  • 90-Day Rat Study (OECD 408): No observed adverse effect level (NOAEL) at 30 mg/kg/day; higher doses caused hematological changes .

  • Reproductive Toxicity: Insufficient data; structural analogs show variable effects on fertility .

Environmental Fate and Ecotoxicity

ParameterValue/OutcomeTest OrganismSource
BiodegradabilityNot readily biodegradable
Aquatic ToxicityEC₅₀ (Daphnia magna) >100 mg/LWater flea
BioaccumulationLow (LogKₒw estimated <3)

Comparative Analysis with Structural Analogs

CompoundEC NumberKey DifferencesToxicity Profile
Lactic Acid200-018-0Lacks sulfonamide moietyGRAS (FDA-approved)
Fipronil401-800-1Trifluoromethyl groupHigh avian toxicity
Celecoxib619-326-4Pyrazole with sulfonamideCardiovascular risks

Research Gaps and Future Directions

  • Metabolic Pathways: Clarify hepatic metabolism using in vitro models.

  • Endocrine Disruption Potential: Screen for receptor binding affinity.

  • Environmental Persistence: Investigate photodegradation products.

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